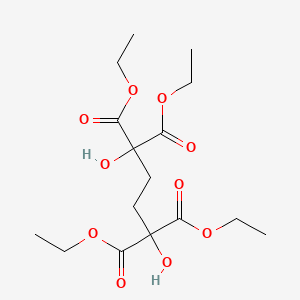
tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate, also known as EDTB, is a chemical compound with a molecular formula of C14H20O10. It is a tetraester of butanetetracarboxylic acid and is used in various scientific research applications.
Wirkmechanismus
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate acts as a chelating agent by forming coordinate bonds with metal ions. The carboxylate groups on tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate form bonds with metal ions, which allows for the removal of heavy metals from solutions. In addition, tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate has been shown to be an effective ligand for metal-based catalysts, which can be used in various organic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate in lab experiments is its ability to selectively remove heavy metal ions from solutions. This makes it useful in environmental and analytical chemistry applications. However, tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate has limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate. One area of interest is the development of new tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate-based ligands for metal-based catalysts. Another area of interest is the synthesis of tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate-based MOFs for use in gas storage and separation applications. Additionally, research on the environmental impact of tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate and its potential use in wastewater treatment is needed.
Synthesemethoden
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate can be synthesized through the reaction of butanetetracarboxylic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction produces tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate has been used in various scientific research applications, including as a chelating agent for heavy metal ions, a complexing agent for rare earth metals, and a ligand for metal-based catalysts. It has also been used in the synthesis of metal-organic frameworks (MOFs) and as a building block for supramolecular chemistry.
Eigenschaften
IUPAC Name |
tetraethyl 1,4-dihydroxybutane-1,1,4,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O10/c1-5-23-11(17)15(21,12(18)24-6-2)9-10-16(22,13(19)25-7-3)14(20)26-8-4/h21-22H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFJSUVNIWCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)(C(=O)OCC)O)(C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl 1,2-ethylene-bistartronate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065315.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
![ethyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B5065334.png)

![1-(4-bromophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065349.png)
![N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5065355.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5065361.png)
![N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5065369.png)
![5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065370.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[3-(2-pyrazinyl)propanoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5065375.png)
![2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol](/img/structure/B5065394.png)
